molecular formula C16H18N2O3S2 B3594670 ETHYL 2-{2-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLCARBONYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE

ETHYL 2-{2-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLCARBONYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE

Cat. No.: B3594670
M. Wt: 350.5 g/mol
InChI Key: RDXZWQMSAFKPOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-{2-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLCARBONYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a benzothiophene ring fused with a thiazole ring, making it a unique structure in the realm of heterocyclic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{2-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLCARBONYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4,5,6,7-tetrahydro-1-benzothiophene with ethyl acetoacetate under specific conditions to form oxobutanamide derivatives . These intermediates are then reacted with thiazole derivatives to yield the final product. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{2-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLCARBONYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents used.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of halogenating agents or organometallic reagents under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiazole or benzothiophene derivatives. These products can further undergo additional reactions to form more complex molecules with potential biological activities .

Scientific Research Applications

ETHYL 2-{2-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLCARBONYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of ETHYL 2-{2-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLCARBONYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For instance, it has been shown to inhibit protein kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-{2-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLCARBONYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE stands out due to its unique combination of a benzothiophene ring and a thiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 2-[2-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonylamino)-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-2-21-14(19)8-11-9-22-16(17-11)18-15(20)13-7-10-5-3-4-6-12(10)23-13/h7,9H,2-6,8H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXZWQMSAFKPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-{2-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLCARBONYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-{2-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLCARBONYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-{2-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLCARBONYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-{2-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLCARBONYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-{2-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLCARBONYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE
Reactant of Route 6
ETHYL 2-{2-[(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YLCARBONYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.